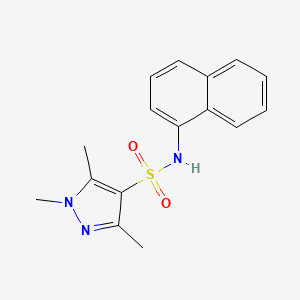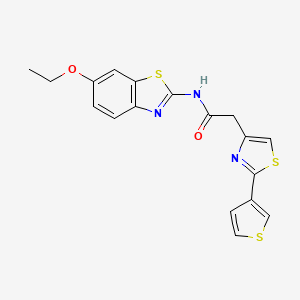
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate, commonly known as ethyl cyano(4-nitrophenyl) phenyl ester or NPPB, is a chemical compound that is widely used in scientific research. NPPB is a potent inhibitor of chloride channels and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the extracellular domain of chloride channels, causing a conformational change that inhibits the flow of chloride ions across the membrane. NPPB has been shown to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency.
Biochemical and Physiological Effects
NPPB has several biochemical and physiological effects that have been extensively studied. NPPB has been shown to inhibit CFTR-mediated chloride transport in epithelial cells, which has implications for the treatment of cystic fibrosis. NPPB has also been shown to inhibit VRAC-mediated anion transport in various cell types, including cancer cells, which has implications for the treatment of cancer. NPPB has been shown to inhibit CaCC-mediated chloride transport in smooth muscle cells, which has implications for the treatment of asthma and other respiratory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in various physiological processes. NPPB is also relatively easy to synthesize, making it readily available for research purposes. However, NPPB also has some limitations for lab experiments. It is a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency. This can make it difficult to study the specific role of a particular chloride channel in a given physiological process.
Zukünftige Richtungen
There are several future directions for NPPB research. One area of interest is the development of more specific inhibitors of chloride channels. This would allow researchers to study the specific role of a particular chloride channel in a given physiological process. Another area of interest is the development of NPPB analogs with improved potency and specificity. This would allow researchers to more effectively inhibit chloride channels and study their role in various physiological processes. Finally, there is interest in the development of NPPB-based therapies for the treatment of cystic fibrosis, cancer, asthma, and other respiratory disorders.
Synthesemethoden
The synthesis of NPPB is a multi-step process that involves several chemical reactions. The first step is the nitration of 2-chloro-4-nitrophenol to form 2-chloro-4,6-dinitrophenol. The second step is the reaction of 2-chloro-4,6-dinitrophenol with ethyl 4-bromobenzoate to form ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate. The final step is the reaction of ethyl 4-(2-chloro-4,6-dinitrophenoxy)benzoate with sodium cyanide to form ethyl 4-(2-cyano-4-nitrophenoxy)benzoate or NPPB.
Wissenschaftliche Forschungsanwendungen
NPPB is widely used in scientific research as a potent inhibitor of chloride channels. Chloride channels are transmembrane proteins that play a crucial role in the regulation of cellular homeostasis. NPPB has been shown to inhibit several types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, volume-regulated anion channels (VRACs), and calcium-activated chloride channels (CaCCs). NPPB has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, ion transport, and signal transduction.
Eigenschaften
IUPAC Name |
ethyl 4-(2-cyano-4-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)11-3-6-14(7-4-11)23-15-8-5-13(18(20)21)9-12(15)10-17/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEVHMVEUOGDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)
![1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7682683.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)


![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)
![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)